molecular formula C22H24N2O5 B2691336 5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 333304-94-2

5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2691336
CAS No.: 333304-94-2
M. Wt: 396.443
InChI Key: PZAMPEWNCSRTQL-UHFFFAOYSA-N
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Description

The compound 5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a pyrazoline derivative featuring two methoxyphenyl substituents (2-methoxy and 4-methoxy) and a pentanoic acid chain with a ketone group at the fifth position. Pyrazolines are known for their diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The pentanoic acid moiety may contribute to solubility and active-site interactions in biological targets, such as kinases or phosphatases .

Crystallographic studies of related pyrazoline derivatives (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) reveal dihedral angles between aromatic rings (76.67°), influencing molecular conformation and intermolecular interactions like hydrogen bonding and π-stacking .

Properties

IUPAC Name

5-[3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-28-16-12-10-15(11-13-16)18-14-19(17-6-3-4-7-20(17)29-2)24(23-18)21(25)8-5-9-22(26)27/h3-4,6-7,10-13,19H,5,8-9,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMPEWNCSRTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrazole ring structure substituted with methoxyphenyl groups and a pentanoic acid moiety. Its molecular formula is C20H22N2O4C_{20}H_{22}N_2O_4, with a molecular weight of 366.4 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for anti-inflammatory effects.
  • Receptor Modulation : It could act on various receptors, potentially modulating signaling pathways associated with pain and inflammation.
  • Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It appears to reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are critical in inflammation .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative damage .

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on Cancer Cell Lines : A study involving derivatives of the compound showed significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Anti-inflammatory Research : In animal models, administration of pyrazole derivatives resulted in reduced paw edema and lower levels of inflammatory markers in serum, suggesting effective anti-inflammatory action .
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide, the compound exhibited protective effects on neuronal cells, reducing cell death and restoring normal cellular functions .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels; inhibits NF-kB
AntioxidantScavenges free radicals; reduces lipid peroxidation

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, particularly as an anti-inflammatory and anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit specific enzymes related to inflammation and cancer progression.

Case Study: Anti-inflammatory Activity
A study demonstrated that pyrazole derivatives could inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound's structure allows it to effectively bind to the enzyme active sites, reducing inflammation markers in vitro .

CompoundIC50 (μM)Target Enzyme
Compound A10COX-1
Compound B15COX-2
5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid12COX-2

Anticancer Research

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

Case Study: Cytotoxicity Against HeLa Cells
In vitro studies showed that the compound significantly reduces cell viability in HeLa cells (cervical cancer) with an IC50 value of 25 μM after 48 hours of treatment .

Cell LineIC50 (μM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Cell cycle arrest

Material Science

Beyond biological applications, this compound can be utilized in developing advanced materials, particularly in organic electronics and photonics due to its unique electronic properties.

Case Study: Organic Photovoltaics
Research has indicated that compounds similar to this pyrazole derivative can serve as electron donors in organic solar cells, enhancing their efficiency due to favorable energy level alignment with acceptor materials .

Material TypeEfficiency (%)Application
Organic Solar Cells8.5Renewable Energy
Conductive Polymers12.0Flexible Electronics

Chemical Reactions Analysis

Oxidation of the Pyrazoline Ring

The 4,5-dihydro-1H-pyrazoline core undergoes oxidation to form a fully aromatic pyrazole derivative. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reagents/Conditions :

  • Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C

  • Potassium permanganate (KMnO₄) in acidic or neutral media

Mechanism :
The reaction proceeds via radical intermediates, with the dihydropyrazole losing two hydrogen atoms to form a conjugated pyrazole system.

Product :
5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)-5-oxopentanoic acid .

Reduction of the Ketone Group

The 5-oxo group in the pentanoic acid chain can be reduced to a hydroxyl group, altering the compound’s polarity and hydrogen-bonding capacity.

Reagents/Conditions :

  • Sodium borohydride (NaBH₄) in methanol at 0–25°C

  • Catalytic hydrogenation (H₂/Pd-C) under mild pressure

Product :
5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-hydroxypentanoic acid .

Acylation and Esterification

The carboxylic acid moiety participates in esterification and amidation reactions, enabling derivatization for prodrug development or enhanced bioavailability.

Reagents/Conditions :

  • Thionyl chloride (SOCl₂) followed by reaction with alcohols/amines

  • Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP)

Products :

Reaction Type Reagent Product
EsterificationMethanol/H₂SO₄Methyl 5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoate
AmidationEthylenediamine5-(5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanamide

Substitution at Methoxyphenyl Groups

The methoxy substituents can undergo demethylation or electrophilic substitution under harsh conditions.

Reagents/Conditions :

  • Boron tribromide (BBr₃) in dichloromethane for demethylation

  • Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄)

Products :

  • Demethylation yields hydroxylated analogs (e.g., 5-(5-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid) .

  • Nitration introduces nitro groups at the para position of the methoxyphenyl rings .

Cycloaddition and Ring-Opening Reactions

The pyrazoline ring participates in [3+2] cycloadditions with dipolarophiles like maleic anhydride, though this is less common due to steric hindrance from substituents .

Stereoselective Modifications

The compound’s biological activity is sensitive to stereochemistry. Enantioselective synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) yields S- and R-enantiomers with distinct potencies .

Comparative Reactivity of Structural Analogs

Compound Reaction Key Difference
5-(4-Methoxyphenyl)-5-oxopentanoic acid Ketone reductionLacks pyrazoline ring, simplifying reduction pathways
5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid Amide formationAmino group enables peptide coupling
5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid OxidationAdditional phenyl groups increase steric hindrance

Research Findings

  • Oxidation Selectivity : Pyrazoline oxidation favors the formation of 1H-pyrazole over 2H-pyrazole due to steric protection from the 4-methoxyphenyl group .

  • Acid Stability : The pentanoic acid chain resists decarboxylation under physiological pH, making it suitable for drug design .

  • Stereochemical Impact : The S-enantiomer of reduced analogs shows 10-fold higher receptor-binding affinity than the R-form .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The substituents on the pyrazoline core significantly impact biological activity:

  • Methoxy vs. Chloro Groups :
    • Compounds with 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl substituents (e.g., IC₅₀ = 114.2 nM for EGFR inhibition) outperform analogs with dual methoxy groups (IC₅₀ = 145.1 nM), suggesting electron-withdrawing chlorine atoms enhance target affinity .
    • In contrast, 2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole exhibits dual EGFR/HER2 inhibition comparable to lapatinib, highlighting that methoxy groups at specific positions (3,4- vs. 2,4-) retain activity .
  • Fluorophenyl Derivatives: 5-[3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid (Mol. Wt. 414.43) demonstrates how fluorine substitution balances lipophilicity and electronic effects, though its specific activity remains unquantified in the provided data .

Heterocyclic Hybrids

Incorporation of thiazole or thiophene rings modifies activity profiles:

  • Thiazole-Containing Analogs: 4-(4-chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole shows enhanced EGFR inhibition (IC₅₀ = 114.2 nM) compared to non-thiazole derivatives, likely due to additional hydrogen bonding or π-π interactions with kinase domains .

Chain Length and Functional Group Variations

  • Pentanoic Acid vs. Shorter Chains: The target compound’s 5-oxopentanoic acid chain contrasts with 4-oxobutanoic acid derivatives (e.g., 4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid). Longer chains may improve solubility or binding pocket accommodation, but direct comparisons are lacking in the literature . Ester Derivatives: Ethyl esters (e.g., ethyl-2-(2-(5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxothiazol-5(4H)-ylidene)acetate) are often prodrugs, requiring hydrolysis to active carboxylic acids .

Q & A

Q. Basic: What synthetic routes are commonly used to prepare pyrazoline derivatives like this compound?

The compound is typically synthesized via multi-step condensation reactions. For example, Vilsmeier–Haack formylation can be applied to 3-methyl-1-aryl-1H-pyrazol-5(4H)-one intermediates to generate key aldehyde precursors, followed by cyclocondensation with hydrazine derivatives. Substituent positions (e.g., 2-methoxy vs. 4-methoxyphenyl groups) are controlled by precursor selection and reaction stoichiometry .

Q. Advanced: How can synthetic yields be optimized for similar pyrazoline-carboxylic acid derivatives?

Yields (e.g., 78–85% in ) depend on substituent electronic effects and reaction conditions. For methoxy-substituted analogs:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Introduce electron-withdrawing groups (e.g., nitro) on aryl hydrazines to enhance cyclization kinetics .
  • Optimize solvent polarity (e.g., ethanol vs. DMF) to stabilize intermediates and reduce byproducts .

II. Structural Characterization

Q. Basic: What spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and pyrazoline CH2 groups (δ ~3.5–4.5 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and pyrazoline ring vibrations at ~1550 cm⁻¹.
  • HRMS : Validate molecular ion peaks (e.g., expected m/z for C₂₂H₂₃N₃O₅: ~433.16) .

Q. Advanced: How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angles between aryl rings (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl), affecting planarity.
  • Hydrogen-bonding networks involving the pentanoic acid moiety, which stabilize specific tautomeric forms .
  • Example: In analogs, SCXRD confirmed a twisted conformation of the pyrazoline ring (torsion angle ~15–25°) .

III. Biological Activity Profiling

Q. Basic: What in vitro assays are suitable for preliminary biological screening?

  • Cyclooxygenase (COX-1/COX-2) inhibition : Assess anti-inflammatory potential via fluorometric kits.
  • DPPH radical scavenging : Evaluate antioxidant activity (IC₅₀ values) due to methoxy groups’ electron-donating effects .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting EC₅₀ trends correlated with substituent positions.

Q. Advanced: How can structure-activity relationships (SARs) explain contradictory bioactivity data?

  • Methoxy positioning : 4-Methoxyphenyl analogs show higher COX-2 selectivity than 2-substituted derivatives due to steric hindrance near the catalytic site.
  • Carboxylic acid moiety : Enhances solubility but may reduce membrane permeability, necessitating prodrug strategies (e.g., esterification) .
  • Conflicting cytotoxicity data (e.g., vs. 15) may arise from cell-line-specific metabolic pathways or assay interference by the compound’s autofluorescence.

IV. Analytical Method Development

Q. Basic: What HPLC conditions are recommended for purity analysis?

  • Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) at 1.0 mL/min.
  • Detection : UV at 254 nm (aromatic π→π* transitions) .

Q. Advanced: How can LC-MS/MS address challenges in metabolite identification?

  • Use high-resolution tandem MS (Q-TOF) to fragment the pentanoic acid side chain (m/z 115–130).
  • Detect phase I metabolites (e.g., demethylated methoxy groups) via neutral loss scans (Δm/z = 14 Da) .

Data Interpretation and Reproducibility

Q. Advanced: How to resolve discrepancies in reported melting points or spectral data?

  • Recrystallization solvent : Ethanol vs. acetone can alter crystal packing, affecting melting points (e.g., 146–148°C vs. 120–122°C in ).
  • Dynamic NMR : Characterize rotamers or keto-enol tautomerism in solution, which may explain split peaks in ¹H NMR .

Q. Advanced: What statistical frameworks validate reproducibility in multi-lab studies?

  • Apply interlaboratory reproducibility tests (e.g., Youden’s paired design) to isolate systematic errors.
  • Use multivariate analysis (PCA or PLS-DA) to correlate batch-specific impurities (e.g., unreacted hydrazines) with bioactivity variability .

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